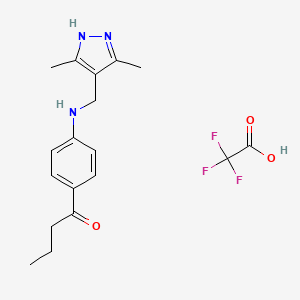
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate is a complex organic compound that features a pyrazole ring, a phenyl group, and a butanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with a halogenated benzene compound.
Formation of the Butanone Moiety: The butanone moiety is attached through a Friedel-Crafts acylation reaction, using an acyl chloride and a Lewis acid catalyst.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)propan-1-one: Similar structure but with a propanone moiety instead of butanone.
Uniqueness
1-(4-(((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one 2,2,2-trifluoroacetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C18H22F3N3O3 |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]butan-1-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H21N3O.C2HF3O2/c1-4-5-16(20)13-6-8-14(9-7-13)17-10-15-11(2)18-19-12(15)3;3-2(4,5)1(6)7/h6-9,17H,4-5,10H2,1-3H3,(H,18,19);(H,6,7) |
InChI-Schlüssel |
RXYHMQTVEUFBNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=CC=C(C=C1)NCC2=C(NN=C2C)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


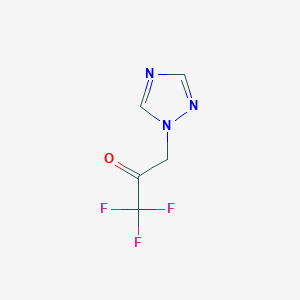
![7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine](/img/structure/B13095736.png)
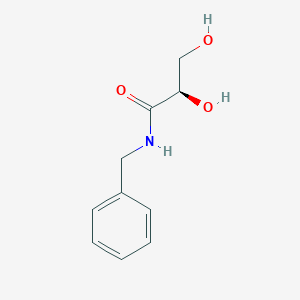
![4-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095743.png)
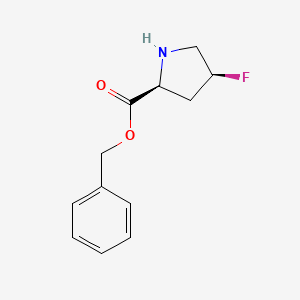
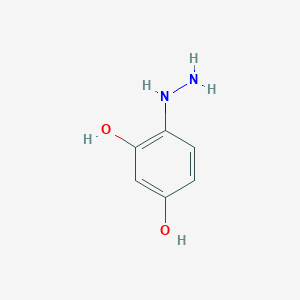
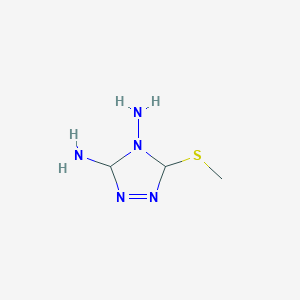
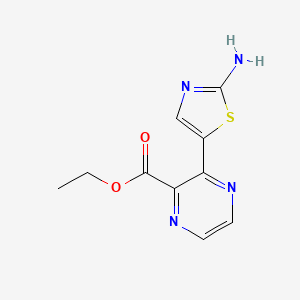
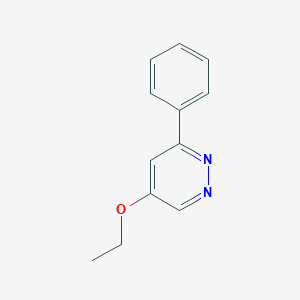

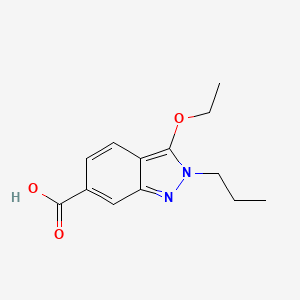
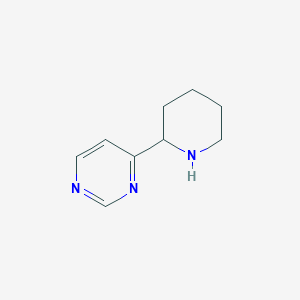
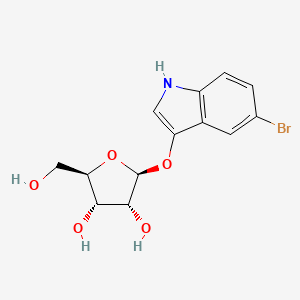
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
